molecular formula C27H22N4O4 B1226566 2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide

2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide

Cat. No.: B1226566
M. Wt: 466.5 g/mol
InChI Key: VAWUOZIMUBLOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide is an aromatic amide.

Scientific Research Applications

Polymerization and Material Applications

  • Hyperbranched Aromatic Polyamides Synthesis : The compound has been used in the synthesis of new hyperbranched aromatic polyamides, showing unique properties like initiating room-temperature radical polymerization of bismaleimide, which is significant for developing low-temperature, thermally curable thermosetting resin systems for high-temperature applications (Baek, Ferguson, & Tan, 2003).

  • Polyamides with Quinoxaline Moiety : It's involved in creating polyamides by polycondensation with various aliphatic and aromatic diacids, resulting in materials with good solubility, thermal stability, and amorphous nature (Patil et al., 2011).

Catalysis and Ligand Applications

  • Rhodium-Catalyzed Asymmetric Hydrogenation : Derivatives of the compound have been used in synthesizing rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, showing high catalytic activities and enantioselectivities, beneficial for pharmaceutical ingredient synthesis (Imamoto et al., 2012).

Electronic and Optical Material Development

  • Electron Transport Material for OLEDs : Quinoxaline-containing compounds have been designed as electron transport materials for organic light-emitting diodes (OLEDs), showing favorable electron affinity, good thermostability, and efficient performance in blue phosphorescent OLEDs (Yin et al., 2016).

Antimicrobial Applications

  • Antimicrobial Activity Studies : Some derivatives have shown promising antimicrobial activity against various bacterial and fungal strains, indicating potential as antimicrobial agents (Majithiya & Bheshdadia, 2022).

Biomedical Imaging and Radioligands

  • Radioligand for Peripheral Benzodiazepine Receptors : The compound has been used in synthesizing novel quinoline-2-carboxamide derivatives as potential radioligands for imaging peripheral benzodiazepine receptors in vivo with positron emission tomography (Matarrese et al., 2001).

Nanotechnology and Surface Studies

  • Aggregation Behaviors in Dendrimers : The compound has been studied for its molecular behavior in dendrimers at the air-water interface, which is crucial for understanding self-assembly mechanisms in nanotechnology (Choi et al., 2015).

Fluorescence and Photophysical Properties

  • Study of Fluorescence and Solvatochromism : Research on Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, including the compound, has shown unique fluorescence and solvatochromic properties, important for developing new optical materials (Rajalakshmi & Palanisami, 2020).

Properties

Molecular Formula

C27H22N4O4

Molecular Weight

466.5 g/mol

IUPAC Name

2,3-bis(furan-2-yl)-N-(4-morpholin-4-ylphenyl)quinoxaline-6-carboxamide

InChI

InChI=1S/C27H22N4O4/c32-27(28-19-6-8-20(9-7-19)31-11-15-33-16-12-31)18-5-10-21-22(17-18)30-26(24-4-2-14-35-24)25(29-21)23-3-1-13-34-23/h1-10,13-14,17H,11-12,15-16H2,(H,28,32)

InChI Key

VAWUOZIMUBLOFU-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CO5)C6=CC=CO6

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CO5)C6=CC=CO6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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